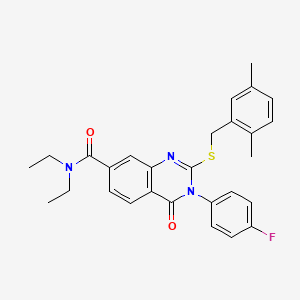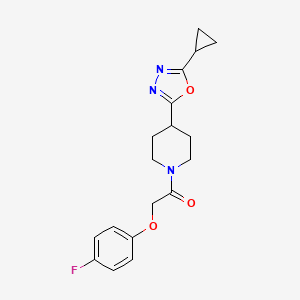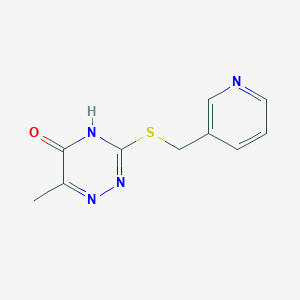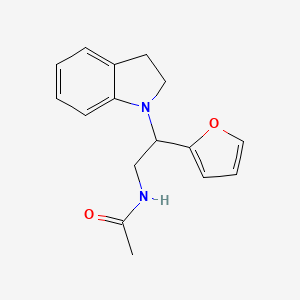
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, also known as compound 1, is a chemical compound that has been studied for its potential biological and medicinal properties. This compound has been synthesized using various methods and has been found to exhibit promising anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 is not fully understood. However, studies have suggested that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and inhibits the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits tumor growth and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 in lab experiments is its potential anti-cancer and anti-inflammatory activities. However, one limitation is the lack of information on the toxicity and pharmacokinetics of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1. Further studies are needed to determine the safety and efficacy of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1. One direction is to investigate the potential of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 and its analogs to optimize its potency and selectivity. Additionally, studies are needed to determine the pharmacokinetics and toxicity of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 in vivo to assess its potential for clinical use.
Métodos De Síntesis
Compound 1 has been synthesized using various methods, including a one-pot three-component reaction and a microwave-assisted synthesis. In the one-pot three-component reaction, 2-furan-2-ylacetonitrile, indoline-1-carboxaldehyde, and ethyl acetate were reacted in the presence of piperidine and acetic acid to yield N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1. The microwave-assisted synthesis involved the reaction of 2-furan-2-ylacetonitrile, indoline-1-carboxaldehyde, and ethyl acetate in the presence of potassium carbonate and acetic anhydride under microwave irradiation to yield N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential anti-cancer and anti-inflammatory activities. In vitro studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound 1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMISVDDBWMAGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2840945.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2840947.png)
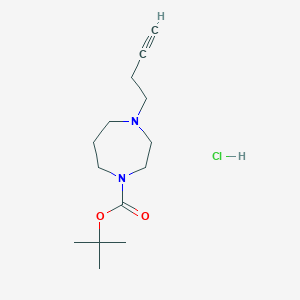
![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2840950.png)
![N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840952.png)
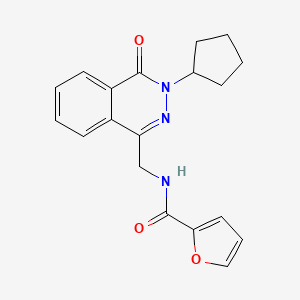
![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840954.png)
